molecular formula C18H22FNO4S2 B2690394 5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 1797268-76-8

5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2690394
CAS No.: 1797268-76-8
M. Wt: 399.5
InChI Key: FNRHSQJKFOLQFD-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS 1797268-76-8) is a synthetic organic compound of significant interest in modern medicinal chemistry research. With the molecular formula C18H22FNO4S2, this benzensulfonamide derivative features a complex structure incorporating fluoro- and methoxy-substitutions on its benzene ring, coupled with an oxan-4-yl (tetrahydropyran) group and a 2-(thiophen-2-yl)ethyl moiety attached to the sulfonamide nitrogen . Sulfonamides represent a privileged scaffold in drug discovery, known for their diverse pharmacological activities . They are well-studied for their ability to mimic para-aminobenzoic acid (PABA), a key substrate in the microbial folate synthesis pathway. This mimicry allows sulfonamide-based compounds to competitively inhibit the enzyme dihydropteroate synthase (DHPS), disrupting folate synthesis and exhibiting potential antibacterial properties . Furthermore, non-antibacterial sulfonamides have demonstrated a range of other bioactivities, including inhibition of carbonic anhydrase, which plays a role in conditions like glaucoma and inflammation . The specific structural features of this compound—including the fluorine atom, which often enhances metabolic stability and membrane permeability, and the tetrahydropyran and thiophene groups, which can contribute to target binding affinity—make it a valuable chemical tool for researchers. It is primarily used in bioactivity screening, target identification, and as a key intermediate in the structure-activity relationship (SAR) optimization of novel therapeutic agents. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S2/c1-23-17-5-4-14(19)13-18(17)26(21,22)20(15-7-10-24-11-8-15)9-6-16-3-2-12-25-16/h2-5,12-13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRHSQJKFOLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Oxane Ring: The oxane ring can be introduced through nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamides and heterocyclic derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound Benzene-sulfonamide 5-Fluoro, 2-methoxy; N-oxan-4-yl, N-[2-(thiophen-2-yl)ethyl] Enhanced lipophilicity (F), solubility (oxan-4-yl), π-π interactions (thiophene)
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinylquinolones Quinolone 5-Bromo-thiophene, oxoethyl-piperazine Antibacterial activity (Gram-negative); bromine increases halogen bonding
2-Methoxy-N-{[5-(Thiophene-2-Carbonyl)Thiophen-2-Yl]Methyl}Benzene-1-Sulfonamide Benzene-sulfonamide 2-Methoxy; thiophene-carbonyl-thiophene Dual thiophene groups for enhanced π-stacking; carbonyl increases polarity
N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzene-sulfonamide Benzene-sulfonamide 5-Chloro, 2-methoxy; variable N-substituents Chlorine improves electronegativity; broad antimicrobial activity
2-(4-{N-[(Thiophen-2-Yl)Methyl]-4-Methylbenzensulfonamido}Phenyl)Essigsäure Benzene-sulfonamide Thiophen-2-yl-methyl; 4-methylphenyl Dual enzyme inhibition (5-lipoxygenase, prostaglandin E2 synthase)

Physicochemical Properties

  • Solubility: The oxan-4-yl group may confer better aqueous solubility than bulkier N-substituents (e.g., piperazinyl groups in quinolones) due to its oxygen atom and smaller ring size .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life relative to chlorine or methyl analogues .

Biological Activity

5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is widely recognized for its diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure incorporating multiple functional groups, including a fluorine atom, a methoxy group, an oxane ring, and a thiophene ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound describes its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C18H22FNO4S2
Molecular Weight 375.50 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzene Sulfonamide Core : Sulfonation of a benzene derivative introduces the sulfonamide group.
  • Fluorination : Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide.
  • Methoxylation : Methylation to introduce the methoxy group.
  • Oxane Ring Attachment : Nucleophilic substitution reactions facilitate the attachment of the oxane ring.

Antimicrobial Properties

Sulfonamides are primarily known for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains and fungi:

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • In vitro studies revealed an IC50 value indicating effective inhibition of bacterial growth, comparable to established sulfonamide drugs.
  • Antifungal Activity :
    • Preliminary studies suggest potential antifungal properties, with varying degrees of activity against species such as Candida and Aspergillus.
    • The structure's unique functional groups may enhance its interaction with fungal cell membranes.

The mechanism by which this compound exerts its biological effects likely involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Studies

Several studies have explored the biological activity of related compounds and provided insights into the efficacy and safety profiles:

  • Study on Antimicrobial Efficacy :
    • A comparative study showed that derivatives with similar structures exhibited varying levels of antibacterial activity, suggesting that modifications in functional groups can significantly alter efficacy.
    • Results indicated that compounds with thiophene rings often exhibited enhanced antibacterial properties due to increased lipophilicity.
  • In Vivo Studies :
    • Animal models have been used to assess the pharmacokinetics and toxicity profiles of related sulfonamides, providing a framework for understanding the potential effects of this compound.

Comparative Analysis with Similar Compounds

Compound Name Activity Profile
SulfanilamideEstablished antibacterial agent
5-Fluoro-2-methoxybenzenesulfonamideModerate antibacterial activity
Thiophene-2-sulfonamideEnhanced antifungal properties

This table illustrates how structural variations influence biological activity among sulfonamides.

Q & A

Q. How is metabolic stability evaluated for this compound in preclinical studies?

  • Pharmacokinetic Methods :
  • Liver Microsomes : Incubate with human microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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